1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H12F2N2O and a molecular weight of 178.18 g/mol . This compound is characterized by the presence of a piperidine ring substituted with amino and difluoro groups, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,4-difluoropiperidine with an appropriate amino group donor under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and difluoro groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one can be compared with similar compounds such as:
1-(4-Amino-3,3-difluoropiperidin-1-yl)ethanone: This compound has a similar structure but differs in the position of the amino and difluoro groups.
1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol: This compound has an additional hydroxyl group, making it structurally distinct.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C7H12F2N2O |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-(3-amino-4,4-difluoropiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H12F2N2O/c1-5(12)11-3-2-7(8,9)6(10)4-11/h6H,2-4,10H2,1H3 |
InChI Key |
OWICMKDXWQHKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C(C1)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.